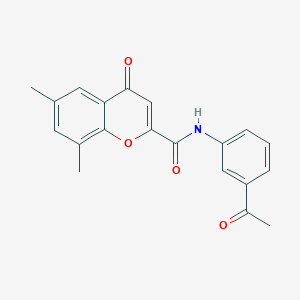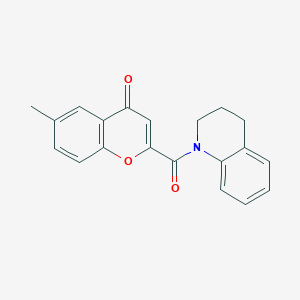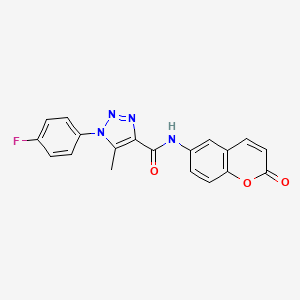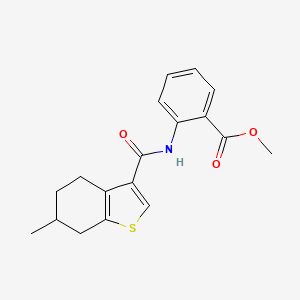![molecular formula C18H28N2O3 B6421056 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid CAS No. 1047998-45-7](/img/structure/B6421056.png)
2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid, also known as 2-PEA-TMP, is a synthetic compound that has a variety of applications in scientific research. It is a derivative of pentylamine, an amine containing five carbon atoms, and 2,4,6-trimethylphenylcarbamoyl, a carbamate ester. 2-PEA-TMP has many potential applications in the laboratory, including use as a reagent, an inhibitor, and a substrate. It has been used in a range of biochemical and physiological studies, and has been studied for its effects on enzyme activity, protein structure, and cell signaling.
科学研究应用
2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid has many potential applications in scientific research. It has been used as a reagent in the synthesis of other compounds, as an inhibitor of enzymes, and as a substrate for enzymes. It has also been used to study the effects of enzyme activity on protein structure and cell signaling. Additionally, it has been used to investigate the effects of different concentrations of 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid on biochemical and physiological processes.
作用机制
The mechanism of action of 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid is not fully understood. However, it is known that the compound binds to certain enzymes and inhibits their activity. Additionally, it has been shown to interact with certain proteins, which may affect their structure and function. Finally, it has been shown to affect cell signaling pathways, which may lead to changes in gene expression and other cellular processes.
Biochemical and Physiological Effects
2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid has been shown to affect a variety of biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosine kinase. It has also been shown to affect protein structure and function, as well as cell signaling pathways. Additionally, it has been shown to affect the activity of certain genes, as well as the expression of certain proteins.
实验室实验的优点和局限性
The advantages of using 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid in laboratory experiments include its relatively low cost, its ease of synthesis, and its wide range of potential applications. Additionally, it is a relatively stable compound and can be stored for long periods of time without significant degradation. However, there are also some limitations to using 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid in laboratory experiments. For example, it is not very soluble in water, and it can be toxic to certain cells or organisms. Additionally, it can interact with other compounds, which can affect the accuracy of the results.
未来方向
There are many potential future directions for research involving 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid. For example, further research could be conducted to better understand the mechanism of action of the compound and its effects on biochemical and physiological processes. Additionally, further research could be conducted to investigate the effects of different concentrations of 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid on enzyme activity and protein structure. Additionally, further research could be conducted to investigate the potential applications of 2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid in drug development and other therapeutic applications. Finally, further research could be conducted to investigate the potential toxicity of the compound and its effects on human health.
合成方法
2-(pentylamino)-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid can be synthesized in a two-step process. In the first step, pentylamine is reacted with 2,4,6-trimethylphenylchloroformate to form 2-pentylamino-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid chloride. In the second step, the acid chloride is reacted with aqueous sodium hydroxide to form the desired product. The reaction is catalyzed by a base, such as sodium hydroxide, and is carried out in an aprotic solvent, such as dichloromethane.
属性
IUPAC Name |
4-oxo-2-(pentylamino)-4-(2,4,6-trimethylanilino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-5-6-7-8-19-15(18(22)23)11-16(21)20-17-13(3)9-12(2)10-14(17)4/h9-10,15,19H,5-8,11H2,1-4H3,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYVOSNTYSUJBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(CC(=O)NC1=C(C=C(C=C1C)C)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Mesitylamino)-4-oxo-2-(pentylamino)butanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-cyclopropaneamido-N-(2-ethoxyphenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide](/img/structure/B6421012.png)
![N-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-2-carboxamide](/img/structure/B6421019.png)
![2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B6421026.png)

![3-[(2-ethyl-6-methylphenyl)carbamoyl]-2-[(2-hydroxyethyl)amino]propanoic acid](/img/structure/B6421050.png)
![2-{[3-(morpholin-4-yl)propyl]amino}-3-[(2,4,6-trimethylphenyl)carbamoyl]propanoic acid](/img/structure/B6421060.png)
![3-{[3-(ethoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl}-2-[(2-hydroxyethyl)amino]propanoic acid](/img/structure/B6421070.png)
![N6,N6-dimethyl-N4-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B6421077.png)
![2-{1-[(3,4-dichlorophenyl)methyl]piperidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B6421083.png)